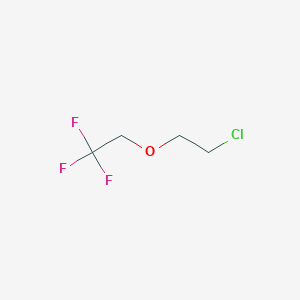
t-Butyltrichlorogermane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
t-Butyltrichlorogermane is primarily used as an intermediate for making organogermylene precursors . Organogermanium compounds are used in a variety of applications, including the synthesis of pharmaceuticals and as reagents in organic chemistry .
Biochemical Pathways
Organogermanium compounds are known to participate in a variety of chemical reactions, including coupling reactions, cyclizations, and substitutions .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific chemical reactions it participates in. As an intermediate in the synthesis of organogermylene precursors, its primary role is likely to facilitate the formation of these compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical entities. For example, it is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It should be handled with care to prevent exposure to skin and eyes, as it can cause severe burns and eye damage .
準備方法
Synthetic Routes and Reaction Conditions: t-Butyltrichlorogermane can be synthesized through the reaction of germanium tetrachloride with tert-butyl chloride in the presence of a suitable catalyst . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the germanium tetrachloride.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where germanium tetrachloride and tert-butyl chloride are reacted under controlled temperatures and pressures. The product is then purified through distillation or recrystallization to achieve the desired purity .
化学反応の分析
Types of Reactions: t-Butyltrichlorogermane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other groups using reagents like ethynylmagnesium bromide.
Reduction Reactions: The compound can be reduced to form organogermanium hydrides under specific conditions.
Common Reagents and Conditions:
Ethynylmagnesium Bromide: Used for substitution reactions to replace chlorine atoms with ethynyl groups.
Hydrogen Gas: Used in reduction reactions to convert this compound to organogermanium hydrides.
Major Products Formed:
Alkyl(triethynyl)germanes: Formed through substitution reactions with ethynylmagnesium bromide.
Organogermanium Hydrides: Formed through reduction reactions.
科学的研究の応用
t-Butyltrichlorogermane has several scientific research applications, including:
類似化合物との比較
t-Butyltrichlorogermane can be compared with other similar compounds, such as:
sec-Butyltrichlorogermane: Similar in structure but with a different alkyl group, leading to variations in reactivity and applications.
Isopropyltrichlorogermane: Another similar compound with distinct chemical properties and uses.
Uniqueness: this compound is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity in chemical reactions. This makes it particularly useful in synthesizing specific organogermanium compounds that require such steric effects .
特性
IUPAC Name |
tert-butyl(trichloro)germane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Ge/c1-4(2,3)8(5,6)7/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDREUNIZFWMEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Ge](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Ge |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516597 |
Source


|
| Record name | tert-Butyl(trichloro)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184-92-5 |
Source


|
| Record name | tert-Butyl(trichloro)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)










![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)

phosphonium bromide](/img/structure/B73364.png)
